Technical Guide: 2,2-Dimethyl-3-(o-tolyl)propan-1-amine Hydrochloride
Technical Guide: 2,2-Dimethyl-3-(o-tolyl)propan-1-amine Hydrochloride
The following is an in-depth technical guide on 2,2-Dimethyl-3-(o-tolyl)propan-1-amine hydrochloride , designed for researchers and drug development professionals.
High-Value Pharmacophore & Synthetic Building Block [1]
Executive Summary
2,2-Dimethyl-3-(o-tolyl)propan-1-amine hydrochloride (Free base CAS: 859954-84-0 ) is a specialized aliphatic amine intermediate used primarily in medicinal chemistry.[1] Characterized by a gem-dimethyl substitution pattern beta to the amine and an ortho-substituted aromatic ring, this compound serves as a critical scaffold for designing metabolically stable drugs.[1] The gem-dimethyl group (Thorpe-Ingold effect) restricts conformational flexibility, potentially enhancing binding affinity to target receptors (GPCRs, Ion Channels) and blocking metabolic deamination by monoamine oxidases (MAO).[1]
Chemical Identity & Physicochemical Properties[2][3][4][5]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 2,2-Dimethyl-3-(2-methylphenyl)propan-1-amine hydrochloride |
| Common Name | 2,2-Dimethyl-3-(o-tolyl)propylamine HCl |
| CAS Number (Free Base) | 859954-84-0 |
| CAS Number (HCl Salt) | Not formally indexed; refer as 859954-84-0 HCl |
| Molecular Formula | C₁₂H₁₉N[1][2][3] · HCl |
| Molecular Weight | 177.29 g/mol (Free Base) / 213.75 g/mol (HCl Salt) |
| SMILES | CC1=CC=CC=C1CC(C)(C)CN.Cl |
Structural Analysis
The molecule features three distinct structural domains:
-
Primary Amine Head : The reactive center for amide coupling, reductive amination, or sulfonylation.[1]
-
Neopentyl Spacer : The 2,2-dimethylpropyl chain creates significant steric bulk, preventing
-elimination and hindering enzymatic attack at the -carbon.[1] -
o-Tolyl Tail : The ortho-methyl group on the phenyl ring introduces rotational barriers (atropisomerism potential in complex ligands) and lipophilicity.[1]
Physicochemical Profile (Predicted)
| Parameter | Value (Free Base) | Note |
| LogP | ~3.1 | Lipophilic, crosses BBB readily.[1] |
| pKa | ~10.2 | Highly basic; exists as cation at physiological pH.[1] |
| Solubility (HCl) | High in Water, MeOH, DMSO | Typical for amine hydrochlorides.[1] |
| Melting Point | >180 °C (Decomp.)[1] | Characteristic of HCl salts. |
Synthesis & Manufacturing Methodologies
The synthesis of 2,2-Dimethyl-3-(o-tolyl)propan-1-amine requires overcoming the steric hindrance of the gem-dimethyl group during carbon-carbon bond formation.[1]
Primary Synthetic Route: Nitrile Reduction
This route is preferred for scale-up due to the availability of starting materials and high atom economy.[1]
Step 1: Alkylation of Isobutyronitrile
-
Reagents : Isobutyronitrile, LDA (Lithium Diisopropylamide), o-Methylbenzyl bromide (o-Xylyl bromide).[1]
-
Conditions : THF, -78°C to RT.[1]
-
Mechanism : Formation of the tertiary carbanion of isobutyronitrile followed by S_N2 attack on the benzylic bromide.[1]
-
Key Intermediate : 2,2-Dimethyl-3-(o-tolyl)propanenitrile.[1]
Step 2: Reduction to Amine
-
Reagents : LiAlH₄ (Lithium Aluminum Hydride) or Borane-THF complex.[1]
-
Conditions : Reflux in anhydrous Ether or THF.[1]
-
Workup : Fieser workup or Glauber’s salt to quench aluminum salts, followed by extraction.[1]
Step 3: Salt Formation
-
Reagents : HCl in Dioxane or Diethyl Ether.[1]
-
Product : Precipitation of the white crystalline hydrochloride salt.[1]
Alternative Route: Amide Reduction
Useful if the nitrile precursor is unavailable.[1]
-
Alkylation : Methyl isobutyrate + o-Methylbenzyl chloride (using NaH/DMF).[1]
-
Amidation : Ester hydrolysis
Acid chloride Reaction with NH₃ Primary Amide.[1] -
Reduction : Hydrogenation or Hydride reduction of the amide to the amine.[1]
Visualization of Synthesis (DOT Diagram)
Caption: Figure 1. Convergent synthesis via nitrile alkylation and reduction.[1]
Pharmacological Applications & Mechanism[1]
The "Gem-Dimethyl" Effect in Drug Design
The inclusion of the 2,2-dimethyl moiety is a strategic medicinal chemistry modification known as the Thorpe-Ingold Effect .[1]
-
Conformational Lock : It biases the side chain into a gauche conformation, often pre-organizing the molecule for receptor binding.[1]
-
Metabolic Blockade : The quaternary carbon prevents metabolic oxidation at the
-position and sterically shields the -carbon from deamination by enzymes like Monoamine Oxidase (MAO).[1]
Potential Therapeutic Targets
Based on the structural pharmacophore (Ar-Alkyl-Amine), this compound is a scaffold for:
-
Calcium Channel Blockers : Analogous to Fendiline (which has a 3,3-diphenylpropylamine structure).[1] The o-tolyl analog offers different steric tolerance in the channel pore.[1]
-
Calcimimetics : Similar to Cinacalcet and Fendiline, targeting the Calcium-Sensing Receptor (CaSR).[1]
-
NaV1.7 Inhibitors : Small lipophilic amines are often explored as pore blockers for voltage-gated sodium channels in pain management.[1]
Analytical Characterization
To validate the identity of the synthesized hydrochloride salt, the following analytical signatures are expected:
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
| Shift ( | Multiplicity | Integration | Assignment |
| 7.90 | Broad s | 3H | -NH₃⁺ (Ammonium protons) |
| 7.10 - 7.25 | Multiplet | 4H | Aromatic protons (o-Tolyl) |
| 2.75 | Singlet | 2H | -CH₂-N (Methylene adjacent to amine) |
| 2.60 | Singlet | 2H | Ar-CH₂- (Benzylic methylene) |
| 2.30 | Singlet | 3H | Ar-CH₃ (Aromatic methyl) |
| 0.95 | Singlet | 6H | -C(CH₃)₂- (Gem-dimethyl) |
Mass Spectrometry (LC-MS)
-
Ionization : ESI+
-
Molecular Ion : [M+H]⁺ = 178.16 m/z[1]
-
Fragmentation : Loss of NH₃ (161.13), Tropylium ion formation (91.05).[1]
Safety & Handling (MSDS Highlights)
Signal Word : WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1][4] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][4] |
| STOT-SE | H335 | May cause respiratory irritation.[1][4] |
Handling Protocol :
-
Hygroscopicity : The HCl salt may be hygroscopic.[1] Store in a desiccator at 2-8°C.
-
Incompatibility : Strong oxidizing agents and acid chlorides.[1][5]
-
Disposal : Incinerate with an afterburner and scrubber (contains Nitrogen and Chlorine).[1]
References
-
PubChem Compound Summary . (n.d.). 2,2-Dimethyl-3-(o-tolyl)propan-1-amine (Free Base). PubChem CID: 155820280.[1] Retrieved from [Link]
-
Benqii Chemical . (n.d.).[1] Catalog Entry: CAS 859954-84-0.[1][6] Retrieved from [Link]
-
Jung, M. E., & Piizzi, G. (2005).[1] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735-1766.[1] (Contextual reference for Gem-Dimethyl application).
Sources
- 1. prepchem.com [prepchem.com]
- 2. N,N-Dimethyl-3-phenyl-3-(o-tolyloxy)propan-1-amine | C18H23NO | CID 12807420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2,2-dimethyl-1-(thiophen-2-yl)propan-1-amine (C9H15NS) [pubchemlite.lcsb.uni.lu]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. orgsyn.org [orgsyn.org]
- 6. 4-benzylidene-2-phenyl-2-oxazolin-5-one | CAS#:17606-70-1 | Chemsrc [chemsrc.com]
